2,4'-Dichlorochalcone

Vue d'ensemble

Description

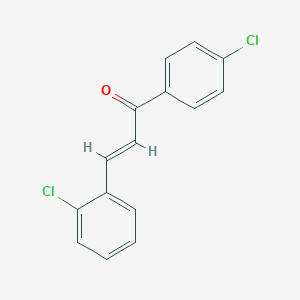

2,4’-Dichlorochalcone is a derivative of chalcone, a naturally occurring flavonoid. Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The compound 2,4’-Dichlorochalcone is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the phenyl ring, which significantly influences its chemical behavior and biological activity .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive chalcone derivatives.

Medicine: Investigated for its anticancer properties and potential to inhibit the growth of cancer cells.

Industry: Potential use in agricultural practices to control postharvest diseases in crops.

Mécanisme D'action

Target of Action

The primary targets of 2,4’-Dichlorochalcone are certain types of fungi, specifically Fusarium tricinctum and Trichothecium roseum . These fungi are known to cause various plant diseases worldwide .

Mode of Action

2,4’-Dichlorochalcone interacts with its targets by inhibiting their growth and pathogenicity . It has been observed that 1 µM of 2,4’-Dichlorochalcone strongly inhibits the mycelial growth and conidial production of F. tricinctum and T. roseum . This compound also increases the cell membrane permeability and the accumulation of reactive oxygen species .

Biochemical Pathways

The biochemical pathways affected by 2,4’-Dichlorochalcone involve the cyanide-resistant respiratory pathway in both pathogens . The expression level of alternative oxidase (AOX), a key enzyme in this pathway, is enhanced by 52.76% in F. tricinctum and 39.13% in T. roseum .

Pharmacokinetics

aureus K2068, and with the antibiotic Norfloxacino against the strain 1199B . This suggests that 2,4’-Dichlorochalcone may have a significant impact on the bioavailability of these antibiotics.

Result of Action

The molecular and cellular effects of 2,4’-Dichlorochalcone’s action include increased cell membrane permeability and accumulation of reactive oxygen species in the target fungi . This leads to a significant inhibition of the total respiration rate and activation of the cyanide-resistant respiratory pathway . As a result, the expansion of potato dry rot from F. tricinctum and apple rot spot from T. roseum is significantly inhibited .

Action Environment

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4’-Dichlorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 2,4-dichlorobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 2,4’-Dichlorochalcone are not extensively documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4’-Dichlorochalcone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chalcone epoxides.

Reduction: Reduction reactions can convert 2,4’-Dichlorochalcone to dihydrochalcones.

Substitution: The chlorine atoms in 2,4’-Dichlorochalcone can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products:

Oxidation: Chalcone epoxides.

Reduction: Dihydrochalcones.

Substitution: Various substituted chalcones depending on the nucleophile used

Comparaison Avec Des Composés Similaires

2,4’-Dichlorochalcone can be compared with other chalcone derivatives:

2’-Hydroxy-3,4-dichlorochalcone: Known for its anti-inflammatory and cancer chemopreventive activities.

2,4-Dimethoxychalcone: Exhibits significant antimalarial activity.

General Chalcones:

Uniqueness: The presence of chlorine atoms at the 2 and 4 positions in 2,4’-Dichlorochalcone enhances its biological activity, making it more effective in certain applications compared to other chalcone derivatives .

Activité Biologique

2,4'-Dichlorochalcone is a synthetic chalcone derivative recognized for its diverse biological activities. This article synthesizes current research findings, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by data tables and case studies.

Chemical Structure and Properties

Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system. The introduction of halogen atoms, such as chlorine at specific positions (like 2 and 4), enhances their biological activity. The structure of this compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In a study assessing various chalcone derivatives, it was found that this compound exhibited significant cytotoxic effects against several cancer cell lines, including HeLa (cervical), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells.

Table 1: IC50 Values of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | HeLa | 0.89 |

| HL-60 | 3.45 | |

| AGS | 1.23 |

The mechanism of action involves cell cycle arrest in the subG0 phase, mitochondrial membrane depolarization, and activation of caspases-8 and -9, indicating apoptosis induction .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to be greater than 500 µg/mL for tested bacteria, indicating moderate antibacterial activity.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | >500 |

| Escherichia coli | >500 |

| Pseudomonas aeruginosa | >500 |

Additionally, its effects on fungal pathogens such as Fusarium tricinctum and Trichoderma roseum were assessed. The compound inhibited mycelial growth and sporulation effectively at low concentrations .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. It demonstrated significant radical scavenging activity against DPPH and ABTS radicals.

Table 3: Antioxidant Activity Assay Results

| Assay Type | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DPPH | 50 | 75 |

| ABTS | 50 | 70 |

These findings suggest that the compound may protect cells from oxidative stress by neutralizing free radicals .

Case Studies

- In Vitro Study on Cancer Cells : A study conducted on AGS cells showed that treatment with this compound led to significant apoptosis characterized by morphological changes and increased caspase activity. The study concluded that this compound could be developed as a potential anticancer therapeutic agent .

- Fungal Pathogen Inhibition : Research exploring the effects of this compound on postharvest pathogens indicated that it significantly inhibited the growth of Fusarium tricinctum, suggesting its application in agricultural settings to prevent crop spoilage .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(4-chlorophenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLWUEVPWWNNGO-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80418104 | |

| Record name | SBB068399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19672-60-7 | |

| Record name | NSC54881 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54881 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SBB068399 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80418104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-DICHLOROCHALCONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.